molecular formula C7H11N3O2S B2468146 Tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate CAS No. 2248317-94-2

Tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Cat. No. B2468146
CAS RN: 2248317-94-2
M. Wt: 201.24
InChI Key: AYLSVQQJRLBWEC-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative . It’s known to inhibit the corrosion of brass in sea water samples .


Synthesis Analysis

A novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles has been developed by the reaction of isothiocyanates with amidines . This protocol, which is free of metal, catalyst, and iodine, involves O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is C6H11N3S . The molecular weight is 157.24 .


Chemical Reactions Analysis

The synthesis of 5-amino-1,2,4-thiadiazoles involves the reaction of isothiocyanates with amidines . This process involves O2 oxidative S–N bond formation .


Physical And Chemical Properties Analysis

The melting point of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is 183-187 °C (lit.) . The compound is a yellow crystalline solid .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-5(11)4-9-6(8)13-10-4/h1-3H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLSVQQJRLBWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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